4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile

PDE2 inhibition CNS drug discovery Kinase inhibitor SAR

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile (CAS 2055901-40-9) is a heterocyclic synthetic intermediate belonging to the pyrazolo[3,4-d]pyrimidine scaffold class. With the molecular formula C₇H₄ClN₅ and a molecular weight of 193.59 g/mol, it features a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and a 6-cyano (carbonitrile) moiety that serves as both a strong electron-withdrawing group and a transformable synthetic handle.

Molecular Formula C7H4ClN5
Molecular Weight 193.59 g/mol
Cat. No. B13032868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile
Molecular FormulaC7H4ClN5
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)C#N)Cl
InChIInChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3
InChIKeyDNMMKOBSZSPCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile: A Dual-Handle Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile (CAS 2055901-40-9) is a heterocyclic synthetic intermediate belonging to the pyrazolo[3,4-d]pyrimidine scaffold class . With the molecular formula C₇H₄ClN₅ and a molecular weight of 193.59 g/mol, it features a 4-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr) and a 6-cyano (carbonitrile) moiety that serves as both a strong electron-withdrawing group and a transformable synthetic handle . This specific substitution pattern—1-methyl, 4-chloro, and 6-carbonitrile—is structurally distinct from other commercially available pyrazolo[3,4-d]pyrimidine building blocks, making it a non-interchangeable intermediate for generating kinase-targeted compound libraries [1].

Why 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile Cannot Be Replaced by Generic Pyrazolopyrimidine Intermediates


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, but the identity of substituents at positions 1, 4, and 6 critically determines both the synthetic trajectory and the biological activity of derived final compounds [1]. The 6-carbonitrile group in this compound is not merely a placeholder—it exerts a distinct electronic effect, contributes a hydrogen-bond acceptor, and can be chemoselectively transformed (e.g., hydrolysis to amide/acid, reduction to aminomethyl) independently of the 4-chloro SNAr handle [2]. Replacing it with a 6-chloro, 6-methyl, or 6-unsubstituted analog fundamentally alters the electronic character of the pyrimidine ring, the LogP/TPSA balance of downstream products, and critically, the potency of final inhibitors as demonstrated by the PDE2 case where a 6-CN to 6-Cl swap results in an ~11-fold loss in target affinity [3]. Generic substitution of this intermediate therefore compromises both synthetic versatility and pharmacological outcome.

Quantitative Differentiation Evidence for 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile vs. Closest Analogs


PDE2 Inhibitory Potency: 6-Carbonitrile vs. 6-Chloro Derivatives Show ~11-Fold Ki Difference in Human PDE2 Assay

In a direct head-to-head comparison enabled by the same patent series (US10647727), the 4-aminopyrazolo[3,4-d]pyrimidine derivative bearing a 6-carbonitrile group (Example 29, synthesized from the target compound) achieved a Ki of 39 nM against human PDE2, whereas the structurally analogous 6-chloro derivative (Example 16) exhibited a Ki of only 429 nM under identical assay conditions [1]. The corresponding 6-methyl analog (Example 24) showed a Ki of 29 nM [2]. This quantifies the differential contribution of the 6-carbonitrile substituent: approximately 11-fold superior PDE2 affinity compared to the 6-chloro congener, and comparable potency to the 6-methyl variant but with the added synthetic versatility of the nitrile group [1][2].

PDE2 inhibition CNS drug discovery Kinase inhibitor SAR

Dual Orthogonal Reactive Handles: 4-Chloro SNAr Site and 6-Carbonitrile Transformable Group Enable Divergent Library Synthesis

The target compound possesses two chemically orthogonal reactive sites: the C4 chlorine, which undergoes efficient nucleophilic aromatic substitution (SNAr) with amines and anilines, and the C6 carbonitrile, which can be independently hydrolyzed, reduced, or cyclized [1][2]. In contrast, the closest analog 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5) has two chlorine atoms at C4 and C6, which exhibit competing reactivity during SNAr, requiring careful stoichiometric control or protecting group strategies to achieve selectivity [1]. The 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) lacking the 6-carbonitrile offers only a single reactive handle (C4-Cl), limiting the downstream synthetic possibilities to one diversification vector [3]. The documented SNAr efficiency at C4 of pyrazolo[3,4-d]pyrimidines can reach 93% yield for hydrazine displacement under optimized conditions [2].

Parallel medicinal chemistry SNAr reactivity Divergent synthesis

Physicochemical Property Differentiation: 6-Carbonitrile Provides Higher TPSA and Additional H-Bond Acceptor Capacity vs. 6-Chloro and 6-Methyl Analogs

The 6-carbonitrile substituent imparts a distinct physicochemical profile to the target compound compared to its closest analogs. The target compound has a calculated LogP of 0.89, a topological polar surface area (TPSA) of 67.39 Ų, and 5 hydrogen-bond acceptors . By comparison, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5) has a lower TPSA of approximately 42 Ų and only 4 H-bond acceptors due to the absence of the nitrile nitrogen lone pair . The 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4) similarly lacks the additional H-bond acceptor of the nitrile and has a higher predicted LogP (~1.5), making it more lipophilic . For CNS-targeted programs where TPSA between 60-90 Ų is desirable for blood-brain barrier penetration, the target compound's 6-carbonitrile provides a more favorable starting point for property-based design .

Physicochemical properties Drug-likeness CNS MPO optimization

Established Literature Precedent: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Reactivity with Carbanions Provides Validated Synthetic Pathway Knowledge

The reactivity of the 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine core with carbon nucleophiles has been systematically studied and published, providing validated synthetic protocols for C4 functionalization [1][2]. Specifically, the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ketone carbanions (e.g., acetone-derived) has been characterized, demonstrating that the C4 position undergoes regioselective nucleophilic displacement [1]. This literature precedent reduces the synthetic risk for teams employing the target compound, as the 4-chloro reactivity profile is well-understood. In contrast, the combined reactivity of 6-carbonitrile with 4-chloro in the same scaffold is unique to this specific building block, and the established C4 chemistry can be relied upon while exploring the less-charted C6 transformations [3].

Reactivity validation Carbanion chemistry Synthetic precedent

High-Impact Application Scenarios for 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile Based on Quantitative Evidence


PDE2 Inhibitor Lead Optimization for Cognitive and Neuropsychiatric Disorders

Medicinal chemistry teams developing PDE2A inhibitors for schizophrenia, Parkinson's disease dementia, or Huntington's disease should select this intermediate as the core scaffold precursor. The 6-carbonitrile-derived final compounds demonstrate Ki values in the 29-47 nM range against PDE2, making them suitable for lead optimization [1]. The 6-cyano group can be retained in the final molecule (as in US10647727 Example 29, Ki = 39 nM) or transformed to carboxamide to further modulate CNS MPO properties while maintaining potency [1].

Divergent Kinase Inhibitor Library Synthesis via Sequential C4-SNAr / C6-Nitrile Transformation

For hit-to-lead groups generating focused kinase inhibitor libraries, the orthogonal reactivity of this building block enables a two-step diversification protocol: (Step 1) SNAr amination at C4 with primary/secondary amines to introduce diverse amine pharmacophores, followed by (Step 2) independent transformation of the C6-carbonitrile (hydrolysis to carboxylic acid, reduction to aminomethyl, or cyclization to heterocycles) [2][3]. This divergent strategy generates two distinct compound sub-series from a single intermediate batch, maximizing chemical space coverage per unit of procurement cost.

CNS-Penetrant Kinase Probe Development Requiring Favorable TPSA Starting Points

CNS drug discovery programs targeting kinases (e.g., LRRK2, GSK-3β, or CDK5 for neurodegenerative diseases) benefit from the target compound's intrinsic TPSA of 67.39 Ų and LogP of 0.89, which position derived compounds favorably for blood-brain barrier penetration . In comparison, the 4,6-dichloro analog yields more lipophilic downstream products (ΔLogP ≈ +0.6), which may compromise CNS exposure. Procurement of the 6-carbonitrile building block thus supports CNS-focused design strategies from the outset.

Structure-Activity Relationship (SAR) Exploration of the Pyrazolo[3,4-d]pyrimidine 6-Position in Oncology Kinase Programs

For oncology programs investigating 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as CDK2, Src, or Abl kinase inhibitors, the 6-carbonitrile serves as both a potency-enhancing substituent and a synthetic precursor to carboxamide, carboxylate, aminomethyl, and heterocyclic derivatives [1][3]. The PDE2 case study provides quantitative precedent that the 6-CN group confers an ~11-fold potency advantage over 6-Cl, a finding that may translate to other kinase targets due to conserved hinge-binding interactions in the purine-mimetic scaffold [1].

Quote Request

Request a Quote for 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.